

application of 5-trans U-46619 in vasoconstriction studies

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Compound of Interest		
Compound Name:	5-trans U-46619	
Cat. No.:	B1257229	Get Quote

Application Notes: U-46619 in Vasoconstriction Studies

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2, first synthesized in 1975.[1] It functions as a potent and selective thromboxane A2 (TXA2) receptor agonist, also known as the TP receptor.[1][2] Due to its stability and potent vasoconstrictive properties, U-46619 is widely utilized in cardiovascular research to study the mechanisms of vascular smooth muscle contraction, evaluate potential vasodilator compounds, and investigate pathologies involving the thromboxane pathway, such as hypertension and thrombosis.[3][4] It reliably induces concentration-dependent contractions in a variety of isolated blood vessels, including coronary, renal, and pulmonary arteries.[3][5][6]

Mechanism of Action

U-46619 exerts its vasoconstrictive effects by binding to G-protein-coupled TP receptors on vascular smooth muscle cells (VSMCs).[4] This binding initiates a complex signaling cascade primarily involving Gq/11 and G12/13 proteins.

The primary signaling pathways activated by U-46619 include:

 Gq/11-PLC-IP3/DAG Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol



trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium ([Ca2+]i). [7] The resulting increase in cytosolic calcium leads to the formation of the Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK), leading to myosin light chain phosphorylation and smooth muscle contraction.

- Calcium Sensitization (RhoA/Rho-kinase Pathway): Concurrently, activation of the G12/13 protein pathway stimulates the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK).[5][8] Rho-kinase phosphorylates and inactivates myosin light chain phosphatase (MLCP), preventing the dephosphorylation of the myosin light chain.[8] This action sensitizes the contractile apparatus to calcium, meaning that contraction is maintained or enhanced without a further increase in intracellular calcium levels.[9] Rho-kinase can also directly phosphorylate myosin light chain, contributing to contraction.[8]
- Role of Protein Kinase C (PKC): The DAG produced from PLC activation, along with increased [Ca2+]i, activates Protein Kinase C (PKC).[6][7] Activated PKC can contribute to vasoconstriction through multiple mechanisms, including the phosphorylation of ion channels and contractile proteins.[5]
- Ion Channel Modulation: U-46619-induced contraction involves the influx of extracellular calcium through various channels, including L-type voltage-operated calcium channels (VOCCs) and store-operated calcium channels (SOCCs).[5][6]

The vasoconstriction can be effectively blocked by specific TXA2 receptor antagonists like GR32191 or SQ-29,548.[5][6][10]

Data Presentation Potency of U-46619 in Different Vascular Preparations

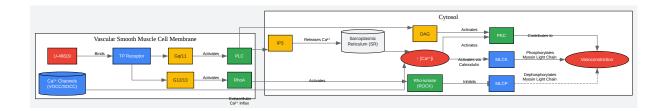
The potency of U-46619, often expressed as the half-maximal effective concentration (EC50), can vary depending on the species, vascular bed, and experimental conditions.



Preparation	Species	EC50 / pD2 (-log EC50)	Notes
Human Subcutaneous Resistance Arteries	Human	Log EC50 = -7.79 ± 0.16 M (16 nM)	Maximum contractile response of 127.5 ± 15.49%.[11]
Rat Thoracic Aortic Rings (Endothelium Intact)	Rat	ED50 = 6.54 ± 3.02 x 10 ⁻⁹ M (6.54 nM)	The response is significantly potentiated by endothelium removal.
Rat Thoracic Aortic Rings (Endothelium Denuded)	Rat	ED50 = 4.78 ± 2.14 x 10 ⁻¹⁰ M (0.48 nM)	Demonstrates the modulatory role of endothelium-derived relaxing factors.[12]
Human Platelets (Shape Change)	Human	EC50 = 0.035 μM (35 nM)	A potent agonist for platelet shape change.[2][10][13][14]
Human Platelets (Aggregation)	Human	EC50 = 1.31 μM	Higher concentrations are required for full aggregation.[10]

Signaling and Experimental Workflow Diagrams

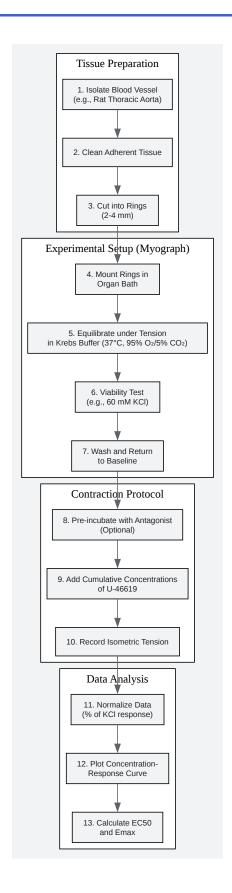




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Caption: U-46619 signaling pathway in vascular smooth muscle cells.





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Caption: Experimental workflow for U-46619-induced vasoconstriction.



Experimental Protocols

Protocol 1: U-46619-Induced Vasoconstriction in Isolated Rat Aortic Rings

This protocol describes a standard method for assessing the vasoconstrictor effect of U-46619 using an isolated organ bath system (wire myograph).[12]

Materials and Reagents:

- Animals: Male Sprague-Dawley rats (or other suitable species).
- Krebs-Henseleit Buffer (KHB): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4
 1.2, NaHCO3 25, Glucose 11.1.
- U-46619 Stock Solution: Prepare a 1 mM stock solution in ethanol or DMSO. Store at -20°C. Further dilutions should be made in distilled water or saline on the day of the experiment.
- Potassium Chloride (KCl) Stock Solution: 3 M KCl for inducing maximal contraction.
- Gas Mixture: 95% O2 / 5% CO2 (Carbogen).
- Equipment: Wire myograph system (e.g., DMT, Radnoti), isometric force transducer, data acquisition system, circulating water bath (37°C).

Procedure:

- Tissue Isolation and Preparation:
 - Humanely euthanize the rat according to institutional guidelines.
 - Excise the thoracic aorta and immediately place it in ice-cold KHB.
 - Carefully remove adherent connective and adipose tissue under a dissecting microscope.
 - Cut the aorta into rings of 2-4 mm in length. For endothelium-denuded studies, gently rub the inner surface of the ring with a fine wire or forceps.[4]



· Mounting and Equilibration:

- Mount the aortic rings on the stainless-steel hooks of the wire myograph in organ baths containing KHB.
- Maintain the bath temperature at 37°C and continuously bubble with 95% O2 / 5% CO2 to maintain a pH of ~7.4.
- Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~2.0 g (or as optimized for the specific vessel). Replace the KHB every 15-20 minutes.
- Viability and Standardization:
 - After equilibration, challenge the rings with 60 mM KCl to assess their contractile viability.
 - Once a stable plateau is reached, wash the rings with fresh KHB three times and allow them to return to the baseline resting tension. This process ensures the tissue is healthy and provides a reference for maximal contraction.[11]
- Cumulative Concentration-Response Curve:
 - \circ Once the baseline is stable, add U-46619 to the organ bath in a cumulative manner, typically starting from 10^{-11} M and increasing in half-log increments up to 10^{-6} M, or until a maximal response is achieved.
 - Allow the contraction to reach a stable plateau at each concentration before adding the next.

Data Analysis:

- Record the isometric tension generated at each concentration of U-46619.
- Normalize the contraction data, often expressed as a percentage of the maximal contraction induced by 60 mM KCI.
- Plot the normalized response against the logarithm of the U-46619 concentration to generate a concentration-response curve.



 Calculate the EC50 (potency) and Emax (maximal effect) values using a non-linear regression analysis (e.g., sigmoidal dose-response).

Investigating Signaling Pathways:

To dissect the signaling mechanisms, specific inhibitors can be used. The rings should be preincubated with the inhibitor for 20-30 minutes before generating the U-46619 concentrationresponse curve.

Inhibitor	Target	Typical Concentration	Reference
Y-27632	Rho-kinase (ROCK)	1-10 μΜ	[3][5][6]
U73122	Phospholipase C (PLC)	1-10 μΜ	[5][6]
Nifedipine	L-type Ca²+ Channels	1 μΜ	[5][6]
SKF-96365	Store-Operated Ca ²⁺ Channels (SOCC)	10-50 μΜ	[3][5]
Chelerythrine	Protein Kinase C (PKC)	1-10 μΜ	[6]

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Methodological & Application





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